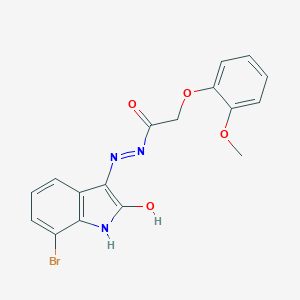
2-(3-Methylbutanamido)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methylbutanamido)benzoic acid is an organic compound with the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.26 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with a 3-methylbutanamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutanamido)benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
2-(3-Methylbutanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学的研究の応用
2-(3-Methylbutanamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-(3-Methylbutanamido)benzoic acid: Unique due to its specific substitution pattern and resulting properties.
2-(2-Methylbutanamido)benzoic acid: Similar structure but different substitution pattern, leading to distinct chemical and biological properties.
2-(3-Ethylbutanamido)benzoic acid: Another similar compound with variations in the alkyl chain, affecting its reactivity and applications.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical reactivity and potential biological activities. Its distinct structure makes it a valuable compound for various research and industrial applications .
特性
IUPAC Name |
2-(3-methylbutanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-6-4-3-5-9(10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQUMXBRQRHDIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-({[4-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-2-naphthol](/img/structure/B391094.png)
![4-[4-({3-Nitrobenzoyl}oxy)benzyl]phenyl 3-nitrobenzoate](/img/structure/B391096.png)
![N-(2,4-dichlorobenzylidene)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B391097.png)
![4-[4-({4-Bromo-3-nitrobenzoyl}oxy)benzyl]phenyl 4-bromo-3-nitrobenzoate](/img/structure/B391098.png)

![2-({[3-Hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391103.png)
![2-HYDROXY-3,5-DINITRO-N'-[(E)-(PYRIDIN-4-YL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B391105.png)
![N-[3-(4-fluorophenyl)acryloyl]-N'-{2-nitro-4,6-dimethylphenyl}thiourea](/img/structure/B391106.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[({[3,3,3-trifluoro-1-(1,1,2,2,2-pentafluoroethyl)-2-(trifluoromethyl)-1-propenyl]amino}carbothioyl)amino]benzenesulfonamide](/img/structure/B391107.png)
![2-({[3-(1,3-Benzoxazol-2-yl)phenyl]imino}methyl)-4-methylphenol](/img/structure/B391109.png)
![4-Methyl-2-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B391110.png)
![2-{[(2-Hydroxy-5-methylphenyl)imino]methyl}-4-methylphenol](/img/structure/B391112.png)
![2-[[(2-Hydroxy-4-methylphenyl)imino]methyl]-4-methylphenol](/img/structure/B391113.png)
![2-{[(2-Hydroxy-3-methylphenyl)imino]methyl}-4,6-bisnitrophenol](/img/structure/B391114.png)
